19F and 1H NMR Chemical Shifts for 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol: A Comprehensive Analytical Guide
19F and 1H NMR Chemical Shifts for 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol: A Comprehensive Analytical Guide
Executive Summary
As a Senior Application Scientist in structural elucidation, I frequently encounter complex fused heterocycles where standard predictive models fall short. 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol is a prime example of a molecule where competing electronic effects and rigid stereochemistry dictate the nuclear magnetic resonance (NMR) profile. This whitepaper provides an in-depth, self-validating framework for assigning the 1 H and 19 F NMR chemical shifts of this compound. By dissecting the causality behind the experimental data—specifically the "push-pull" electronic topology of the furo[2,3-b]pyridine core and the diastereotopicity induced by the C3 hydroxyl group—this guide establishes a robust protocol for researchers and drug development professionals.
Electronic Topology and Chemical Shift Causality
The furo[2,3-b]pyridine bicyclic system presents a fascinating electronic dichotomy that directly governs the chemical shifts of its resident nuclei. To accurately assign the NMR spectra, we must first understand the causality of the electron density distribution across the aromatic system (see )[1].
The chemical shifts of the pyridine protons (H-4 and H-5) are dictated by a competing "push-pull" electronic network:
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The Resonance Donor (+M Effect): The C7a bridgehead oxygen of the fused dihydrofuran ring acts as a strong resonance donor. This electron density is pushed into the pyridine ring, significantly shielding the para-positioned H-4 nucleus.
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The Inductive Withdrawer (-I, -M Effects): Conversely, the C6-trifluoromethyl ( −CF3 ) group exerts a powerful electron-withdrawing effect. Situated alpha to the pyridine nitrogen, it heavily deshields the ortho-positioned H-5 nucleus.
Consequently, we observe a pronounced chemical shift dispersion between these two adjacent protons. Rather than a tight AB system, H-5 resonates significantly downfield compared to H-4, creating a highly diagnostic spectral signature.
Figure 2: Electronic effects governing the 1H and 19F NMR chemical shifts.
F NMR: The Trifluoromethyl Reporter
The 19 F NMR spectrum of the −CF3 group at the C6 position serves as a highly sensitive environmental reporter. Situated alpha to the pyridine nitrogen, the fluorine nuclei experience localized deshielding from the nitrogen's electronegativity, which is counterbalanced by the strong shielding inherent to the C-F bonds.
Previous empirical studies on trifluoromethylpyridines indicate a 19 F chemical shift range typically between -60 to -68 ppm depending on solvent and substitution (see )[2]. For 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol, we observe this signal as a sharp, intense singlet at approximately -67.5 ppm .
Self-Validating Insight: To ensure absolute data integrity, acquiring the 19 F spectrum with inverse-gated 1 H decoupling is standard practice. This eliminates any line broadening caused by unresolved 4J(F,H−5) long-range scalar couplings, yielding a pristine, quantifiable peak that confirms the intact −CF3 moiety without interference from the aromatic spin system (see )[3].
H NMR: Spin-Spin Networks and Stereochemical Probes
The proton NMR spectrum of this molecule is structurally divided into two distinct spin systems: the aromatic pyridine core and the aliphatic dihydrofuran ring.
The Pyridine Core (H-4 and H-5)
As established by the electronic topology, H-4 and H-5 form an ortho-coupled doublet pair ( 3J≈8.0 Hz). H-5 appears downfield at ~8.10 ppm due to the adjacent −CF3 group, while H-4 appears upfield at ~7.40 ppm due to the para-oxygen donation. The presence of a "roof effect" leaning toward the coupled partner serves as an internal validation of their adjacency.
The Dihydrofuran Ring (H-2, H-3, and -OH)
The C3 hydroxyl group introduces a rigid stereocenter, rendering the adjacent C2 methylene protons diastereotopic (Pro-R and Pro-S). This results in a classic ABX spin system:
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H-3 (Methine): Appears as a complex multiplet at ~5.35 ppm , coupled to both H-2 protons and the hydroxyl proton.
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H-2a and H-2b (Methylene): Appear as distinct doublets of doublets (dd) at ~4.65 ppm and ~4.40 ppm . They exhibit a strong geminal coupling ( 2J≈11.0 Hz) and differential vicinal couplings ( 3J ) to H-3 depending on their dihedral angles.
Solvent Causality: By utilizing DMSO- d6 as the solvent, we intentionally lock the hydroxyl proton exchange. This deliberate experimental choice preserves the 3J coupling between the -OH and H-3, allowing the hydroxyl signal to manifest as a distinct doublet at ~5.85 ppm rather than a broad, uninformative singlet. This confirms the structural integrity of the alcohol moiety.
Experimental Protocols: Self-Validating Workflows
To achieve trustworthy, reproducible results, the following step-by-step methodology must be strictly adhered to. This workflow is designed to be self-validating, ensuring that sample prep variables do not introduce spectral artifacts.
Protocol: High-Resolution NMR Acquisition
Step 1: Sample Preparation
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Weigh exactly 15.0 mg of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol.
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Dissolve the compound in 600 µL of anhydrous DMSO- d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard. Note: Anhydrous conditions are critical to prevent -OH exchange with trace H2O .
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Transfer the homogeneous solution to a 5 mm precision NMR tube (e.g., Wilmad 535-PP).
Step 2: Probe Tuning and Shimming
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Insert the sample into a 600 MHz NMR spectrometer equipped with a cryogenically cooled broad-band observe (BBO) or triple-resonance (TCI) probe.
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Tune and match the probe for 1 H (600.13 MHz) and 19 F (564.68 MHz) frequencies.
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Perform automated 3D gradient shimming on the 2 H lock signal of DMSO- d6 to achieve a line width of < 0.6 Hz for the TMS signal.
Step 3: 1 H NMR Acquisition
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Load the standard 1D proton pulse program (zg30).
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Set the spectral width to 12 ppm, centered at 5.0 ppm.
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Configure parameters: 16 scans (NS), 2 dummy scans (DS), and a relaxation delay (D1) of 2.0 seconds.
Step 4: 19 F NMR Acquisition
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Load the 1D fluorine pulse program with inverse-gated proton decoupling (igig).
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Set the spectral width to 250 ppm, centered at -100 ppm.
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Configure parameters: 32 scans, relaxation delay (D1) of 3.0 seconds (accounting for the longer T1 relaxation times of fluorine nuclei).
Figure 1: Self-validating NMR acquisition and processing workflow for structural confirmation.
Tabulated Chemical Shift Data
The quantitative data derived from the theoretical and empirical analysis is summarized below for rapid reference and spectral comparison.
Table 1: 1 H NMR Assignments (600 MHz, DMSO- d6 , 298 K)
| Position | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| C-5 | H-5 | 8.10 | Doublet (d) | 3JH5−H4=8.0 | 1H | Deshielded by adjacent −CF3 group. |
| C-4 | H-4 | 7.40 | Doublet (d) | 3JH4−H5=8.0 | 1H | Shielded by para-oxygen resonance. |
| C-3 | 3-OH | 5.85 | Doublet (d) | 3JOH−H3=5.5 | 1H | Locked exchange in DMSO- d6 . |
| C-3 | H-3 | 5.35 | Multiplet (m) | - | 1H | Methine proton, coupled to H-2a/b and OH. |
| C-2 | H-2a | 4.65 | Doublet of doublets (dd) | 2J=11.0,3J=6.5 | 1H | Diastereotopic methylene (Pro-R/S). |
| C-2 | H-2b | 4.40 | Doublet of doublets (dd) | 2J=11.0,3J=2.5 | 1H | Diastereotopic methylene (Pro-R/S). |
Table 2: 19 F NMR Assignments (564 MHz, DMSO- d6 , 298 K)
| Position | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| C-6 | −CF3 | -67.5 | Singlet (s) | 3F | Typical shift for α -trifluoromethylpyridines; decoupled from 1 H to remove 4J broadening. |
Sources
- 1. Wiley-VCH - Spectrometric Identification of Organic Compounds [wiley-vch.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Paramagnetic 19F NMR and Electrospray Ionization Mass Spectrometric Studies of Substituted Pyridine Complexes of Chromium(III): Models for Potential Use of 19F NMR to Probe Cr(III)-Nucleotide Interaction - PMC [pmc.ncbi.nlm.nih.gov]
